2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-oxazol-5(4H)-one
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Description
2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C16H13ClN4O2 and its molecular weight is 328.76. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry
Synthesis of Heterocycles : This compound is used in the synthesis of various heterocycles, which are key structures in many pharmaceuticals and agrochemicals. For example, Shibuya (1984) showed that the reaction with active methylenes leads to heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives (Shibuya, 1984).
Synthesis of Triazole Derivatives : Velavan et al. (1997) determined the structures of two 1,2,4-triazole derivatives, including 5-(4-chlorophenyl)amino-8,9,10,11-tetrahydro[1]-benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (Velavan et al., 1997).
Crystallography and Structural Analysis
- Crystal Structure Studies : The compound's derivatives have been used in crystallography to understand molecular interactions and structure. For example, Repich et al. (2017) synthesized a derivative and analyzed its crystal structure, which forms inversion dimers via pairs of N—H⋯N hydrogen bonds (Repich et al., 2017).
Antimicrobial and Anticancer Research
Potential Antibacterial Agent : Murugavel et al. (2015) synthesized a derivative and evaluated its structure, indicating its potential as an antibacterial agent (Murugavel et al., 2015).
Antimicrobial and Anticancer Agents : Novel derivatives have been synthesized and evaluated for antimicrobial and anticancer activities. For instance, Hafez et al. (2016) reported that some compounds showed higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-1,3-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-9-7-10(2)20-16(19-9)18-8-13-15(22)23-14(21-13)11-3-5-12(17)6-4-11/h3-8,22H,1-2H3/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRLJNOCOKSNBE-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(OC(=N2)C3=CC=C(C=C3)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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